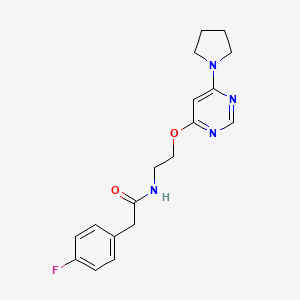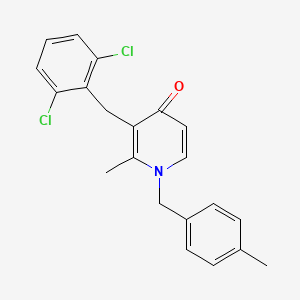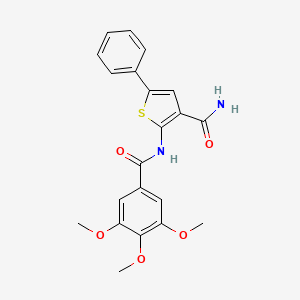
5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .Chemical Reactions Analysis
The compound can undergo various reactions due to its unique structure. For instance, the model organic compound 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide is very useful, with functionalization that allows facile downhill derivation, as well as handles that themselves can be derivatized to the target material . Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, by heterocyclization methods, metal halogen exchange, or palladium chemistry .科学的研究の応用
Synthesis and Chemical Characterization
Synthesis and Antimicrobial Activity : Compounds with structural similarities to 5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide have been synthesized and evaluated for their antimicrobial properties. These studies include the synthesis of thiophene derivatives and their biological evaluation against various microbial strains. The research emphasizes the potential of thiophene derivatives in developing new antimicrobial agents (Talupur et al., 2021).
Development of Histone Deacetylase Inhibitors : Research on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which share a structural motif with the compound , has highlighted their potential as histone deacetylase inhibitors. These compounds have shown promising antiproliferative activity against cancer cell lines, indicating their therapeutic potential in cancer treatment (Jiao et al., 2009).
Corrosion Inhibition : Methoxy-substituted phenylthienyl benzamidines, related in structure to the compound of interest, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. These studies demonstrate the application of such compounds in protecting metals from corrosion, highlighting their importance in industrial applications (Fouda et al., 2020).
Biological Evaluation and Therapeutic Potential
Anticancer Activity : Derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide, structurally similar to 5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide, have been studied for their HDAC inhibition activity and anticancer properties. These compounds have exhibited significant efficacy against breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Feng et al., 2011).
Synthesis and Evaluation of Tubulin Inhibitors : Research on thiophene derivatives as tubulin inhibitors for antiproliferative activity against cancer cell lines has been conducted. This research sheds light on the structural requirements for antiproliferative activity and the mechanism of action of these compounds, contributing to the development of new cancer therapies (Romagnoli et al., 2006).
作用機序
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, indicating that they interact with multiple targets .
Mode of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of these compounds with their targets leads to changes in cellular processes, which result in these observed effects .
Biochemical Pathways
Compounds containing the trimethoxyphenyl (tmp) group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β . These proteins are involved in various biochemical pathways, and their inhibition can lead to downstream effects such as cell cycle arrest, apoptosis, and reduced cell proliferation .
Result of Action
Based on the known effects of thiophene derivatives, it can be inferred that this compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
特性
IUPAC Name |
5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-26-15-9-13(10-16(27-2)18(15)28-3)20(25)23-21-14(19(22)24)11-17(29-21)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBLIOJVPSQNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

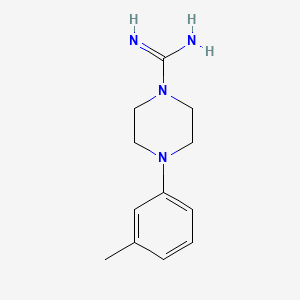
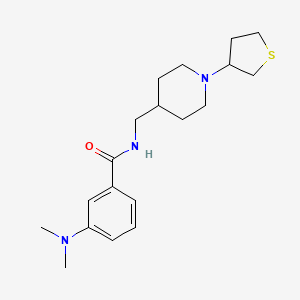

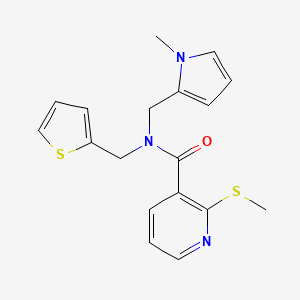
![methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)
![4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2763092.png)


![3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2763096.png)
![2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2763101.png)
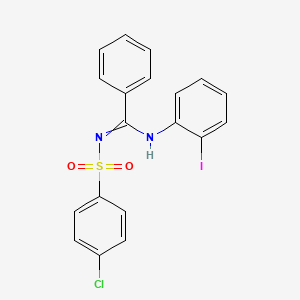
![N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2763103.png)
